molecular formula C23H27N5O5S2 B2721484 4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 868212-73-1

4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2721484
CAS No.: 868212-73-1
M. Wt: 517.62
InChI Key: TYJUGSFZMAHLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 868212-74-2) is a sulfonamide-based benzamide derivative characterized by two distinct sulfamoyl moieties:

  • First sulfamoyl group: Butyl(methyl)sulfamoyl, providing moderate lipophilicity (XLogP3 = 3.1) .
  • Second sulfamoyl group: Linked to a 4-methylpyrimidin-2-yl aromatic ring, enabling hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S2/c1-4-5-16-28(3)35(32,33)21-10-6-18(7-11-21)22(29)26-19-8-12-20(13-9-19)34(30,31)27-23-24-15-14-17(2)25-23/h6-15H,4-5,16H2,1-3H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJUGSFZMAHLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core, sulfonamide group attachment, and the introduction of the pyrimidinyl group. Common synthetic routes may involve:

    Formation of Benzamide Core: This step involves the reaction of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Sulfonamide Group Attachment: The sulfonamide groups are introduced through the reaction of the benzamide core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Introduction of Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidinyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Overview

4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound classified as a sulfonamide derivative. Its structure includes multiple functional groups, notably a sulfamoyl group and a benzamide moiety, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfamoyl group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thus providing a mechanism for antibacterial action.

Anti-inflammatory Potential

The benzamide structure may contribute to anti-inflammatory effects by modulating pathways involved in inflammation, such as inhibiting cyclooxygenase enzymes or other inflammatory mediators.

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties, potentially acting through mechanisms involving apoptosis induction or inhibition of tumor cell proliferation. Further research into its interaction with specific molecular targets within cancer cells is ongoing.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited effective inhibition against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Inflammation Models : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides, suggesting its utility in treating inflammatory diseases.
  • Cancer Cell Lines : Investigations into its effects on cancer cell lines revealed that it could induce cell cycle arrest and apoptosis, warranting further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The pyrimidinyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C24H29N5O5S2 (MW: 531.65 g/mol).
  • Hydrogen bond donors/acceptors: 2/9, suggesting moderate solubility in polar solvents .
  • Structural rigidity: 11 rotatable bonds, indicating conformational flexibility .

Comparison with Structural Analogues

Alkyl Chain Modifications

Compound Name Substituents Molecular Formula MW (g/mol) XLogP3 Key Differences
Target compound Butyl(methyl)sulfamoyl C24H29N5O5S2 531.65 3.1 Baseline
4-[butyl(ethyl)sulfamoyl] analogue Butyl(ethyl)sulfamoyl C24H29N5O5S2 531.65 ~3.5* Increased lipophilicity due to ethyl vs. methyl; may alter metabolic stability.
4-[cyclohexyl(methyl)sulfamoyl] analogue Cyclohexyl(methyl)sulfamoyl C26H31N5O5S2 557.68 ~4.2* Higher lipophilicity and steric bulk; potential for enhanced membrane permeability.

*Estimated based on structural trends.

Impact :

  • Ethyl substitution : Enhances lipophilicity but may reduce aqueous solubility .
  • Cyclohexyl group : Improves binding to hydrophobic pockets in target proteins but increases molecular weight .

Aromatic Ring Modifications

Compound Name Aromatic Substituent MW (g/mol) Melting Point (°C) Key Differences
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide 4-nitrobenzamide 413.41 270–272 Electron-withdrawing nitro group reduces electron density; may enhance oxidative stability but increase toxicity.
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide 4-trifluoromethylbenzamide 436.41 N/A Strong electron-withdrawing CF3 group; enhances lipophilicity (XLogP3 ~4.0*) and target affinity.

Impact :

  • Trifluoromethyl group : Improves metabolic resistance and binding to hydrophobic enzyme pockets .

Heterocyclic Modifications

Compound Name Heterocyclic Group MW (g/mol) Biological Activity Key Differences
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide 4,6-dimethylpyrimidine 557.68 N/A Additional methyl on pyrimidine enhances steric hindrance; may reduce off-target interactions.
LMM5 (1,3,4-oxadiazole derivative) 1,3,4-oxadiazole N/A Antifungal Oxadiazole core introduces hydrogen-bonding sites; improves antifungal activity via thioredoxin reductase inhibition.

Impact :

  • 4,6-dimethylpyrimidine : Optimizes binding to enzymes requiring hydrophobic interactions .
  • Oxadiazole moiety : Shifts therapeutic application to antifungal activity .

Functional Group Additions

Compound Name Functional Group Key Feature Biological Relevance
Photoresponsive azo-polymers Azo (-N=N-) Photosensitivity Enables light-controlled drug release; unrelated to baseline compound’s mechanism.
4-(2,5-dioxopyrrolidin-1-yl) analogue Pyrrolidinedione Electrophilic carbonyl May enhance reactivity with nucleophilic residues in target proteins.

Impact :

  • Azo groups : Enable external stimulus (light) responsiveness, expanding applications beyond traditional pharmacology .

Research Findings and Trends

Substituent Effects on Activity :

  • Bulky groups (e.g., cyclohexyl) improve target specificity but reduce solubility .
  • Electron-withdrawing groups (e.g., CF3) enhance binding affinity but may complicate synthesis .

Therapeutic Potential: Antifungal oxadiazoles (e.g., LMM5) demonstrate the importance of heterocyclic cores . Sulfonamide antibiotics (e.g., sulfamethazine ) highlight structural similarities but divergent applications.

Physicochemical Trends :

  • Lipophilicity (logP) correlates with alkyl chain length and aromatic substitutions .
  • Melting points reflect crystallinity, influenced by nitro groups .

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide , with the CAS number 868212-73-1 , is a complex organic molecule known for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a pyrimidinyl moiety. Its chemical formula is C23H27N5O5S2C_{23}H_{27}N_{5}O_{5}S_{2} and it has been synthesized through multi-step organic reactions involving various intermediates .

The biological activity of this compound is largely attributed to its structural components:

  • Sulfamoyl Group : This group can mimic the structure of natural substrates, allowing the compound to interact with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites.
  • Pyrimidine Moiety : The presence of the pyrimidinyl group enhances the compound's ability to interact with biological targets, potentially affecting pathways involved in inflammation and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that the compound could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various strains
Anti-inflammatoryInhibition of inflammatory markers
AntitumorCytotoxic effects on cancer cell lines

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related sulfamoyl compounds, it was observed that modifications in the sulfamoyl group significantly influenced activity levels against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential utility as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of benzamide derivatives, including those similar to our compound. It was found that these compounds could effectively inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and what reaction conditions are critical for yield optimization?

  • Answer : The compound is synthesized via multi-step reactions, typically starting with functionalization of the benzamide core. Key steps include sulfamoylation of the benzamide moiety using butyl(methyl)sulfamoyl chloride under anhydrous conditions (0–5°C, inert atmosphere) and subsequent coupling with the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group via nucleophilic acyl substitution. Yield optimization requires strict control of stoichiometry, temperature, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the structural identity of this compound validated in academic research?

  • Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify sulfamoyl and pyrimidinyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 461.6 for [M+H]+^+).
  • Elemental Analysis : Matches calculated C22_{22}H27_{27}N3_3O4_4S2_2 composition .

Q. What biological targets or pathways are associated with this compound?

  • Answer : Preliminary studies suggest activity against bacterial enzymes (e.g., acyl carrier protein synthase, AcpS) due to structural analogy with sulfonamide inhibitors. Target validation involves enzyme inhibition assays (e.g., IC50_{50} determination via spectrophotometric methods) and bacterial growth inhibition studies (MIC testing) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfamoylation?

  • Answer : Byproduct formation (e.g., over-sulfonation) is minimized by:

  • Temperature Control : Slow addition of sulfamoyl chloride at ≤5°C.
  • Catalyst Use : Triethylamine or DMAP to enhance regioselectivity.
  • Real-Time Monitoring : Reaction progress tracked via TLC or in situ IR spectroscopy to terminate at intermediate stages .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

  • Answer : Discrepancies (e.g., varying IC50_{50} values) are addressed through:

  • Assay Standardization : Uniform buffer conditions (pH 7.4, 25°C) and enzyme sources.
  • Off-Target Screening : Use of kinase profiling panels or proteome-wide affinity assays.
  • Metabolite Analysis : LC-MS/MS to identify degradation products interfering with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Answer : SAR strategies include:

  • Substituent Modification : Replacing the butyl group with branched alkyl chains to improve lipophilicity (logP optimization).
  • Pyrimidine Ring Functionalization : Introducing electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets.
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to AcpS .

Q. What advanced analytical methods are recommended for studying metabolic stability in preclinical models?

  • Answer : Metabolic profiling involves:

  • Hepatocyte Incubations : LC-HRMS to identify phase I/II metabolites.
  • CYP450 Inhibition Assays : Fluorometric screening using recombinant enzymes.
  • Plasma Stability Studies : Incubation in rat/human plasma (37°C, 24h) followed by HPLC quantification .

Q. How can computational chemistry aid in elucidating the mechanism of action?

  • Answer : Methods include:

  • Molecular Dynamics (MD) Simulations : To study protein-ligand interactions over time (GROMACS/AMBER).
  • Free Energy Perturbation (FEP) : Predict binding energy changes for mutant enzymes.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfamoyl) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.